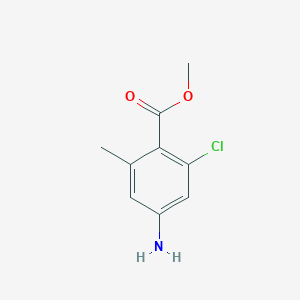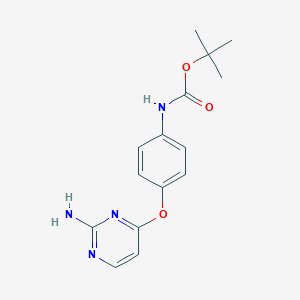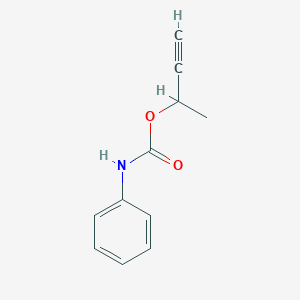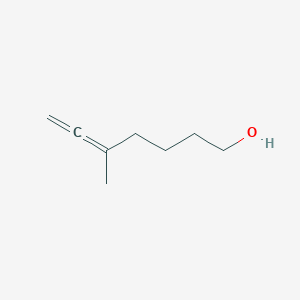
5-Methylhepta-5,6-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylhepta-5,6-dien-1-ol is an organic compound with the molecular formula C8H14O It is a type of alcohol with a unique structure that includes a heptadiene backbone with a methyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhepta-5,6-dien-1-ol can be achieved through several methods. One common approach involves the acid-catalyzed intramolecular addition of β-ketoesters to 1,3-dienes . This method typically involves the use of catalysts such as Bi(OTf)3 and TfOH under controlled conditions to achieve the desired product.
Another method involves the use of rhodium-catalyzed enantioselective intramolecular hydroalkoxylation of allenes . This method employs a rhodium/(R,R)-Me-ferrocelane catalyst to cyclize allenyl alcohols into chiral α-vinylic cyclic ethers, which can then be transformed into the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methylhepta-5,6-dien-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
5-Methylhepta-5,6-dien-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model substrate in catalytic studies.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Methylhepta-5,6-dien-1-ol involves its reactivity with various reagents and catalysts. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is targeted by oxidizing agents, leading to the formation of carbonyl compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylhepta-1,4-dien-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
5-Ethylhepta-1,4-dien-3-one: Similar structure with an ethyl group instead of a methyl group.
3-Methyl-7-methoxyhept-3-en-5-one: Contains a methoxy group and a different substitution pattern.
Uniqueness
5-Methylhepta-5,6-dien-1-ol is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a diene system. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
110774-42-0 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
InChI |
InChI=1S/C8H14O/c1-3-8(2)6-4-5-7-9/h9H,1,4-7H2,2H3 |
Clé InChI |
JRTRNJWXCZDVGG-UHFFFAOYSA-N |
SMILES canonique |
CC(=C=C)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


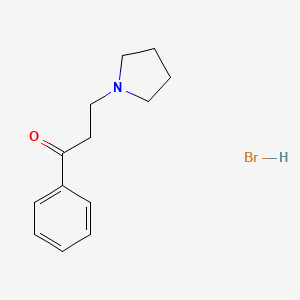


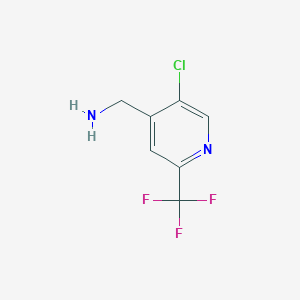

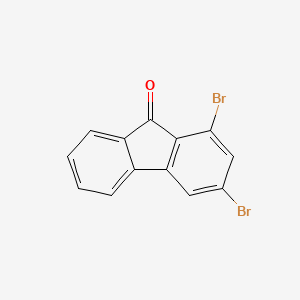
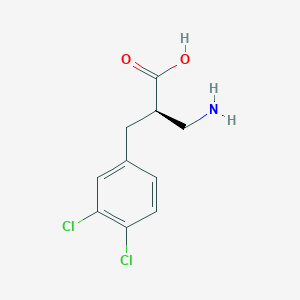
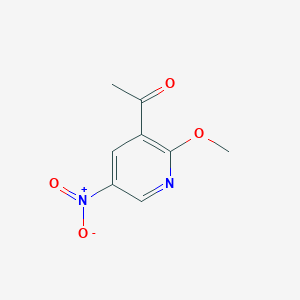
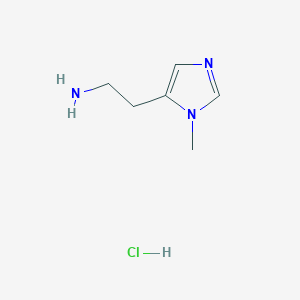
![2-[[4-[3-[(2-amino-6-oxo-1H-pyrimidin-5-yl)amino]propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13985751.png)
![8-Formyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B13985769.png)
